
杨梅黄素 7-葡萄糖苷
描述
Taxifolin 7-O-β-D-glucoside is a flavonoid mainly found in the endosperm and is involved in defense against pathogens and UV damage . It is one of the main metabolites at the seed germination stage in Scutellaria baicalensis .
Molecular Structure Analysis
Taxifolin 7-glucoside has a molecular formula of C21H22O12 and an average mass of 466.392 Da . It has 7 defined stereocenters .Chemical Reactions Analysis
Taxifolin has been found to inhibit the aggregation of amyloid fibrils . It also has the ability to regulate the expression of inflammatory cytokine genes, which is associated with the phosphorylation of IκB/STAT3 protein .Physical And Chemical Properties Analysis
Taxifolin 7-glucoside is a solid substance that is soluble in DMSO up to 90 mg/mL . It has a density of 1.7±0.1 g/cm3 and a boiling point of 891.2±65.0 °C at 760 mmHg .科学研究应用
Antioxidant Activity
Taxifolin is a flavonoid compound with powerful antioxidant properties . It has been found to have superior antioxidant capacity compared to other common flavonoids .
Anti-inflammatory Properties
Taxifolin exhibits anti-inflammatory properties . It can help in mitigating inflammation, which is a common response to various diseases .
Anti-microbial Activity
Taxifolin has anti-microbial activities . It has been found to enhance the efficacy of antibiotics .
Neuroprotective Effects
Taxifolin has shown potential in the treatment of diseases related to the nervous system . This makes it a promising compound for neurodegenerative diseases.
Immune System Regulation
Research has shown that Taxifolin can have effects on the immune system . This could potentially be used to modulate immune responses in various conditions.
Digestive System Benefits
Taxifolin has been found to have benefits for the digestive system . This could potentially be used in the treatment of various digestive disorders.
Cardiovascular Protection
Flavonoids like Taxifolin have been associated with cardioprotective properties . This could potentially be used in the prevention and treatment of cardiovascular diseases.
Anti-cancer Properties
Taxifolin has been associated with anticancer properties . It has been found to inhibit and/or mitigate cancers .
未来方向
Taxifolin has shown potential in the treatment of diseases across various systems of the human body, such as the nervous system, immune system, and digestive system . It has also shown potential as a multitargeted therapy for cervical cancer . Further experimental studies are necessary to validate these findings .
属性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAHHJOBSKZTFE-JUIPTLLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162220 | |
| Record name | Taxifolin 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 7-glucoside | |
CAS RN |
14292-40-1 | |
| Record name | Taxifolin 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAXIFOLIN 7-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: In what plant sources can Taxifolin 7-glucoside be found?
A1: Taxifolin 7-glucoside has been identified in various plant sources, particularly in onions (Allium cepa L. var. Tropea) [, ] and black rice (Oryza sativa L.) []. In onions, it is found alongside other flavonoids like quercetin and its derivatives.
Q2: What is the chemical structure of Taxifolin 7-glucoside?
A2: While the provided abstracts do not detail the spectroscopic data for Taxifolin 7-glucoside, they confirm its structure as a glycoside of taxifolin. This means it consists of the flavanonol taxifolin with a glucose molecule attached at the 7th position.
Q3: What analytical techniques are commonly used to identify and quantify Taxifolin 7-glucoside in plant materials?
A3: Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS) [], to identify and quantify Taxifolin 7-glucoside. These methods allow for the separation and detection of this specific compound within complex plant extracts.
Q4: Does Taxifolin 7-glucoside exhibit any potential for skincare applications?
A4: Research suggests that Taxifolin 7-glucoside, found in black rice extract, might offer protection against UV-induced skin damage []. While the specific mechanism of action of Taxifolin 7-glucoside was not isolated in this study, its presence in the extract correlated with reduced UV-induced reactive oxygen species production in skin cells, suggesting potential antioxidant benefits.
Q5: Are there any studies investigating the anti-inflammatory properties of Taxifolin 7-glucoside?
A5: While the provided research doesn't directly investigate the anti-inflammatory properties of Taxifolin 7-glucoside in isolation, one study suggests that extracts of Smilax china containing Taxifolin 7-glucoside show anti-pelvic inflammatory effects in rats []. This finding indicates a potential area for further research into the specific contributions of Taxifolin 7-glucoside to these observed effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



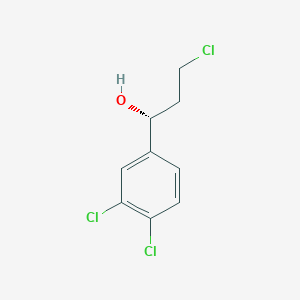

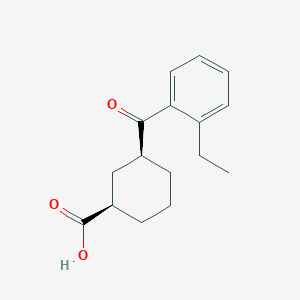
![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
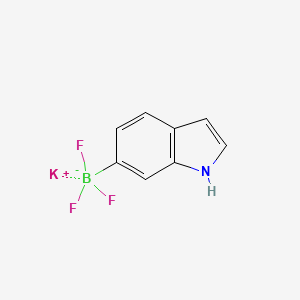
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

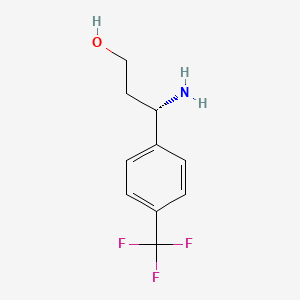
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)


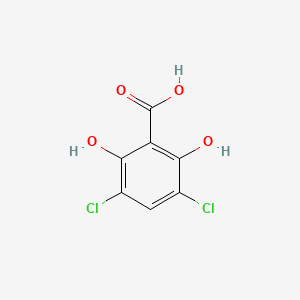
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)